molecular formula C27H28F3N3O3S B14780442 2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-6-[[[4-(trifluoromethoxy)phenyl]sulfonimidoyl]amino]cyclohexan-1-ol

2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-6-[[[4-(trifluoromethoxy)phenyl]sulfonimidoyl]amino]cyclohexan-1-ol

Cat. No.: B14780442
M. Wt: 531.6 g/mol
InChI Key: GVWYNMONXBLGJQ-UHFFFAOYSA-N
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Description

2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-6-[[[4-(trifluoromethoxy)phenyl]sulfonimidoyl]amino]cyclohexan-1-ol is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways, potentially leading to novel therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-6-[[[4-(trifluoromethoxy)phenyl]sulfonimidoyl]amino]cyclohexan-1-ol likely involves multiple steps, including the formation of the benzazepine core, the introduction of the trifluoromethoxyphenyl group, and the final cyclohexanol moiety. Typical reaction conditions might include:

    Formation of Benzazepine Core: This could involve cyclization reactions under acidic or basic conditions.

    Introduction of Trifluoromethoxyphenyl Group: This step might use nucleophilic substitution reactions.

    Final Cyclohexanol Moiety: This could involve reduction reactions to introduce the hydroxyl group.

Industrial Production Methods

Industrial production methods would likely optimize these synthetic routes for scalability, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could further modify the benzazepine core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions might be used to introduce or modify functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides or sulfonates.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

In biology, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, including potential therapeutic effects on various diseases or conditions.

Industry

In industry, it might find applications in the development of new materials or as a specialty chemical in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-6-[[[4-(trifluoromethoxy)phenyl]sulfonimidoyl]amino]cyclohexan-1-ol would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Benzazepines: Compounds with similar benzazepine cores.

    Trifluoromethoxyphenyl Derivatives: Compounds with similar trifluoromethoxyphenyl groups.

    Cyclohexanol Derivatives: Compounds with similar cyclohexanol moieties.

Uniqueness

The uniqueness of 2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-6-[[[4-(trifluoromethoxy)phenyl]sulfonimidoyl]amino]cyclohexan-1-ol lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C27H28F3N3O3S

Molecular Weight

531.6 g/mol

IUPAC Name

2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-6-[[[4-(trifluoromethoxy)phenyl]sulfonimidoyl]amino]cyclohexan-1-ol

InChI

InChI=1S/C27H28F3N3O3S/c28-27(29,30)36-20-14-16-21(17-15-20)37(31,35)32-22-8-5-11-25(26(22)34)33-23-9-3-1-6-18(23)12-13-19-7-2-4-10-24(19)33/h1-4,6-7,9-10,14-17,22,25-26,34H,5,8,11-13H2,(H2,31,32,35)

InChI Key

GVWYNMONXBLGJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C(C1)N2C3=CC=CC=C3CCC4=CC=CC=C42)O)NS(=N)(=O)C5=CC=C(C=C5)OC(F)(F)F

Origin of Product

United States

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